molecular formula C60H102N6O18 B082623 Dodeca-valinomycin CAS No. 13507-80-7

Dodeca-valinomycin

Numéro de catalogue B082623
Numéro CAS: 13507-80-7
Poids moléculaire: 1195.5 g/mol
Clé InChI: GJZHKZVXVJEVDQ-MKGXFTDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dodeca-valinomycin is a cyclic depsipeptide that is synthesized by the bacteria Streptomyces fulvissimus. It is a member of the valinomycin family and is composed of 12 valine residues. Dodeca-valinomycin has been found to have various biological activities and has been widely studied for its potential applications in scientific research.

Mécanisme D'action

Dodeca-valinomycin acts as an ionophore, facilitating the transport of potassium ions across cell membranes. It does this by forming a complex with the potassium ion, which then passes through the lipid bilayer of the cell membrane. This process disrupts the ion balance within the cell, leading to various physiological effects.

Effets Biochimiques Et Physiologiques

Dodeca-valinomycin has been found to have various biochemical and physiological effects. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It has also been found to have anti-tumor activity, which may be due to its ability to disrupt ion balance in cancer cells. Additionally, it has antimicrobial activity and has been used to study microbial physiology.

Avantages Et Limitations Des Expériences En Laboratoire

Dodeca-valinomycin has several advantages for use in lab experiments. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It is also relatively easy to synthesize and is commercially available. However, its use is limited by its toxicity and the need for careful handling. Additionally, its ionophoric properties may interfere with other cellular processes, making it difficult to study specific pathways.

Orientations Futures

There are several future directions for research on dodeca-valinomycin. One area of interest is its potential use as a therapeutic agent for cancer. Its anti-tumor activity and ability to disrupt ion balance in cancer cells make it a promising candidate for further study. Additionally, there is potential for the development of new ionophores based on the structure of dodeca-valinomycin. These ionophores could have applications in various fields, including drug delivery and environmental monitoring.

Méthodes De Synthèse

Dodeca-valinomycin is synthesized by the bacteria Streptomyces fulvissimus through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves the incorporation of 12 valine residues into the peptide chain, which is then cyclized to form the final product.

Applications De Recherche Scientifique

Dodeca-valinomycin has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including ionophoric properties, anti-tumor activity, and antimicrobial activity. These properties make it a valuable tool for studying ion transport, cancer biology, and microbial physiology.

Propriétés

Numéro CAS

13507-80-7

Nom du produit

Dodeca-valinomycin

Formule moléculaire

C60H102N6O18

Poids moléculaire

1195.5 g/mol

Nom IUPAC

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+

Clé InChI

GJZHKZVXVJEVDQ-MKGXFTDSSA-N

SMILES isomérique

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

SMILES

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

SMILES canonique

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Synonymes

cyclo(D-Val-Hyi-Val-D-Hyi)3
cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3
dodeca-valinomycin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.